methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H26N4O6S2 and its molecular weight is 434.53. The purity is usually 95%.
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Biological Activity
Methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound includes a piperidine ring, a dimethylsulfamoyl group, and a carbamate moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of critical functional groups that may interact with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the dimethylsulfamoyl group suggests potential inhibition of certain metabolic pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease .
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, which could be relevant for treating chronic inflammatory conditions.
Case Studies and Research Findings
- Inhibition of nSMase2 : In a study focusing on nSMase2 inhibitors, compounds structurally related to this compound showed significant inhibition of enzyme activity in vitro. This inhibition was linked to reduced exosome release from cells, which is critical in various pathological processes .
- Pharmacokinetic Studies : Research involving similar compounds has reported favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration, which are essential for central nervous system-targeted therapies .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key modifications that enhance biological activity, indicating that specific structural features are crucial for efficacy against targeted enzymes like nSMase2 .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C10H14N2O4S |
Potential Activities | Antimicrobial, Anti-inflammatory |
Mechanism of Action | Inhibition of nSMase2 |
Pharmacokinetic Properties | Favorable oral bioavailability, brain penetration |
Properties
IUPAC Name |
methyl N-[4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O6S2/c1-19(2)28(24,25)20-10-8-13(9-11-20)12-17-27(22,23)15-6-4-14(5-7-15)18-16(21)26-3/h4-7,13,17H,8-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKSTSQCKAVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.